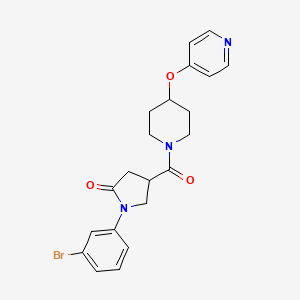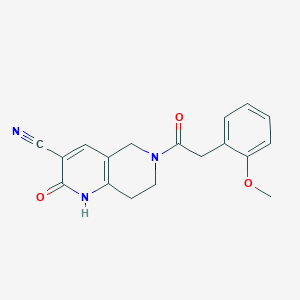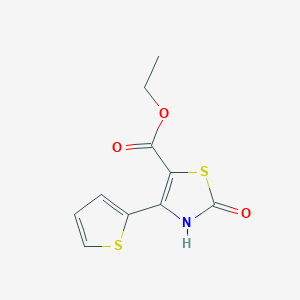![molecular formula C10H12ClNO2S2 B2687805 2-Chloro-5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 2034287-76-6](/img/structure/B2687805.png)
2-Chloro-5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-Chloro-5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring is substituted at the 2nd position with a chlorine atom and at the 5th position with a cyclopropylsulfonyl group . The cyclopropylsulfonyl group consists of a three-membered cyclopropyl ring attached to a sulfonyl group (SO2). The compound also contains a tetrahydrothieno group, which is a five-membered ring with one sulfur atom and four carbon atoms, and is fully saturated (i.e., contains no double bonds) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen in the pyridine ring, the sulfur in the sulfonyl and tetrahydrothieno groups, and the chlorine atom would all contribute to the compound’s overall structure and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. The pyridine ring, being aromatic, would be expected to undergo electrophilic aromatic substitution reactions. The chlorine atom could potentially be replaced by other groups in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and the presence of heteroatoms (atoms other than carbon and hydrogen, such as nitrogen, sulfur, and chlorine in this case) would all contribute to its properties .科学的研究の応用
Environmental Persistence and Toxicity of Similar Compounds
Studies on chlorpyrifos and cypermethrin, as well as polychlorinated dibenzothiophenes, offer insights into the environmental persistence and potential toxicity of chlorinated and sulfonated compounds. These works highlight concerns about the impact of such chemicals on developmental health and the environment. While not directly about the specified compound, these studies suggest a framework for understanding how chloro- and sulfonyl-substituted compounds might behave in biological and ecological contexts (Shaikh & Sethi, 2020); (Huntley et al., 1994).
Potential for Environmental and Health Risk Assessments
Research on per- and polyfluoroalkyl substances (PFAS) and their alternatives, such as novel fluorinated compounds, could parallel considerations for assessing the environmental and health risks of "2-Chloro-5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine". These studies underscore the importance of evaluating persistence, bioaccumulation, and potential toxicity in designing safer chemicals for industrial and commercial use (Wang et al., 2019).
Insights into Chemical Degradation and Environmental Impact
Investigations into microbial degradation of chlorpyrifos and its metabolite TCP provide a model for understanding how complex chemical compounds can be broken down in environmental settings, potentially offering strategies for mitigating pollution from similar chemicals. This research emphasizes the role of microbial action in the bioremediation of persistent organic pollutants (Bose, Kumar, & Vo, 2021).
作用機序
Safety and Hazards
将来の方向性
The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the synthesis of other complex organic molecules, or it could have applications in fields such as medicinal chemistry, materials science, or agriculture, among others .
特性
IUPAC Name |
2-chloro-5-cyclopropylsulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2S2/c11-10-5-7-6-12(4-3-9(7)15-10)16(13,14)8-1-2-8/h5,8H,1-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILLLIJFRDARTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC3=C(C2)C=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-chlorophenyl)-N-(2-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2687722.png)
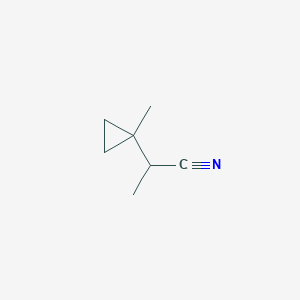
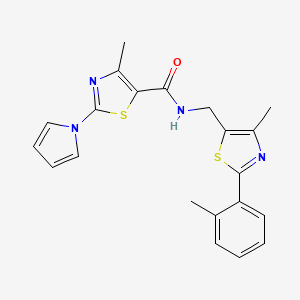

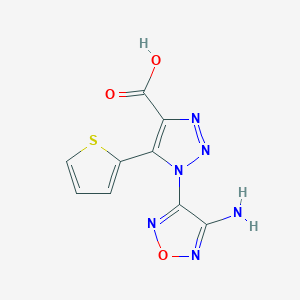
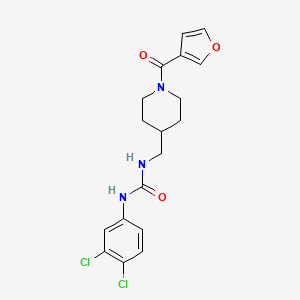
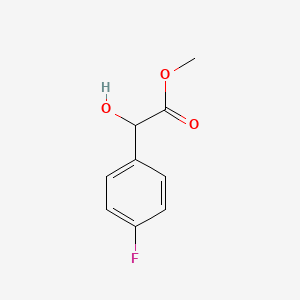

![N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2687740.png)
![Benzyl 4-[amino(2-fluorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B2687741.png)
![3-(1,3-Benzodioxol-5-yl)-5-{[(3,4-dimethoxyphenyl)sulfonyl]methyl}-1,2,4-oxadiazole](/img/structure/B2687742.png)
